(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Brand Name:
Vulcanchem
CAS No.:
82590-57-6
VCID:
VC0052571
InChI:
InChI=1S/C60H102O14Si2/c1-21-35(2)51-38(5)27-28-59(72-51)33-44-30-43(71-59)26-25-37(4)50(36(3)23-22-24-42-34-65-55-52(73-75(17,18)57(9,10)11)39(6)29-45(56(61)68-44)60(42,55)62)69-48-31-46(63-15)53(40(7)66-48)70-49-32-47(64-16)54(41(8)67-49)74-76(19,20)58(12,13)14/h22-25,29,35-36,38,40-41,43-55,62H,21,26-28,30-34H2,1-20H3/t35-,36-,38-,40-,41-,43+,44-,45-,46-,47-,48-,49-,50-,51+,52+,53-,54-,55+,59+,60+/m0/s1
SMILES:
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O[Si](C)(C)C(C)(C)C)OC)OC)C)C
Molecular Formula:
C60H102O14Si2
Molecular Weight:
1103.632
(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
CAS No.: 82590-57-6
Cat. No.: VC0052571
Molecular Formula: C60H102O14Si2
Molecular Weight: 1103.632
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82590-57-6 |
|---|---|
| Molecular Formula | C60H102O14Si2 |
| Molecular Weight | 1103.632 |
| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
| Standard InChI | InChI=1S/C60H102O14Si2/c1-21-35(2)51-38(5)27-28-59(72-51)33-44-30-43(71-59)26-25-37(4)50(36(3)23-22-24-42-34-65-55-52(73-75(17,18)57(9,10)11)39(6)29-45(56(61)68-44)60(42,55)62)69-48-31-46(63-15)53(40(7)66-48)70-49-32-47(64-16)54(41(8)67-49)74-76(19,20)58(12,13)14/h22-25,29,35-36,38,40-41,43-55,62H,21,26-28,30-34H2,1-20H3/t35-,36-,38-,40-,41-,43+,44-,45-,46-,47-,48-,49-,50-,51+,52+,53-,54-,55+,59+,60+/m0/s1 |
| Standard InChI Key | QRHLRZMYYBVKQI-VXKBOFGASA-N |
| SMILES | CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O[Si](C)(C)C(C)(C)C)OC)OC)C)C |
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